molecular formula C10H10N2O2 B15232671 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 101820-59-1

2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B15232671
CAS No.: 101820-59-1
M. Wt: 190.20 g/mol
InChI Key: UKRFQPYIYWEQKG-UHFFFAOYSA-N
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Description

2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multicomponent condensation method mentioned above could be adapted for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives like zolpidem exert their effects by binding to γ-aminobutyric acid (GABA) receptors in the brain, leading to sedative and hypnotic effects . The exact mechanism may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid can be compared with other similar compounds, such as:

  • 2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
  • 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

These compounds share a similar imidazo[1,2-a]pyridine core but differ in their substituents and functional groups . The unique structural features of this compound contribute to its distinct properties and applications.

Properties

CAS No.

101820-59-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

UKRFQPYIYWEQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)O

Origin of Product

United States

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